The binding site data you need is highly specialized and typically found in specific types of scientific publications. Here are the most effective strategies to locate this information:
| Inhibitor Name | Key Characteristics & Notes | Relevant Citations |
|---|---|---|
| Apilimod | Early, well-characterized inhibitor; used in clinical trials; binding site information may be available and informative. | [1] [2] |
| SGC-PIKFYVE-1 / Compound 40 | A highly potent, selective chemical probe; optimized from a previous inhibitor; good candidate for structural studies. | [3] |
| XMU-MP-7 | A structurally distinct inhibitor with high affinity; molecular docking studies have been performed. | [2] |
To clarify the type of data you should be looking for, here is a common experimental workflow that researchers use to define a compound's binding site, which may be reported in the methods section of a paper.
PIKfyve is a crucial lipid kinase that phosphorylates phosphatidylinositol 3-phosphate [PI(3)P] to generate phosphatidylinositol 3,5-bisphosphate [PI(3,5)P2] [1] [2]. It is also responsible for the cellular pool of phosphatidylinositol 5-phosphate [PI(5)P] [1]. These low-abundance signaling lipids are fundamental regulators of cellular homeostasis [3].
The activity of PIKfyve is tightly regulated within a protein complex that includes the scaffold protein Vac14 and the lipid phosphatase Fig4 [1]. The following diagram illustrates the core components and the action of PIKfyve inhibitors on this pathway.
The PIKfyve complex generates key signaling lipids. Inhibitors block this activity, disrupting downstream processes.
As the diagram shows, PIKfyve inhibitors function by binding to the kinase and blocking its activity. This leads to a rapid depletion of both PI(3,5)P2 and PI(5)P, which in turn disrupts critical cellular processes [1] [4].
Inhibition of PIKfyve has profound and diverse cellular consequences, which has spurred research into its therapeutic applications. The table below summarizes key experimental findings from recent studies.
| Experimental Context | Observed Effects of PIKfyve Inhibition | Key Findings & Potential Therapeutic Application |
|---|
| Pancreatic Cancer Models [4] | • Reduced PI(3,5)P2 & PI(5)P • Disrupted lysosome function & autophagy • Upregulation of de novo lipid synthesis • Tumor growth suppression | Synthetic lethality with KRAS-MAPK inhibition; induced sustained tumor regression in preclinical models. | | T helper 17 (Th17) Cell Differentiation [5] | • Reduced STAT3 phosphorylation • Inhibited mTORC1 signaling • Impaired Th17 cell division & differentiation | Attenuated autoimmune pathology; identified as a potential target for Th17-driven diseases (e.g., multiple sclerosis). | | Melanogenesis (Melanin Production) [6] | • Defects in vesicle trafficking & vacuolization • Inhibition of melanosome maturation & acidification • Loss of pigmentation | Disruption of organelle biogenesis; elucidated role of PI(3,5)P2/PI(5)P in melanocyte biology. | | Viral Infection [1] [2] | • Blocked viral entry into host cells | Potential broad-spectrum antiviral therapy (e.g., against SARS-CoV-2). |
The methodologies used in the cited literature provide a robust framework for investigating PIKfyve inhibitors.
1. Validating Target Engagement and Lipid Level Changes
2. Assessing Functional Consequences in Cells
3. In Vivo Therapeutic Evaluation
Pikfyve knockout mice with disease-specific models (e.g., KPC for pancreatic cancer) to assess the impact on disease onset and survival [4].
| Affected Lipid | Effect of PIKfyve Inhibition | Primary Role of PIKfyve | Key Supporting Evidence |
|---|---|---|---|
| PI(3,5)P₂ (Phosphatidylinositol 3,5-bisphosphate) | Decreased [1] [2] [3] | PIKfyve is the sole kinase that synthesizes PI(3,5)P₂ from PI(3)P [1] [3]. | Knock-down or inhibition of PIKfyve results in loss of PI(3,5)P₂ [1]. |
| PI(5)P (Phosphatidylinositol 5-phosphate) | Decreased [1] | PIKfyve is responsible for virtually the entire cellular pool of PI(5)P [1]. | PI(5)P is generated from PI(3,5)P₂ via 3-phosphatase activity; PIKfyve inhibition depletes its precursor [1]. |
The following diagram illustrates this core catalytic function of PIKfyve and the established downstream consequences of its inhibition on cellular organelles.
> The PIKfyve complex synthesizes PI(3,5)P₂, and its inhibition leads to characteristic enlarged endolysosomal organelles.
PIKfyve (also known as PIP5K3) is a mammalian phosphoinositide kinase that occupies a critical position in cellular homeostasis through its regulation of endolysosomal membrane dynamics. This enzyme catalyzes the phosphorylation of phosphatidylinositol-3-phosphate (PI3P) to generate phosphatidylinositol-3,5-bisphosphate [PI(3,5)P2], a low-abundance but essential signaling lipid that constitutes approximately 0.04% of total phosphoinositides in mouse embryonic fibroblasts [1]. PIKfyve also serves as the primary cellular source of phosphatidylinositol-5-phosphate (PI5P), either through direct synthesis or via the action of lipid phosphatases on PI(3,5)P2 [1]. The enzymatic activity of PIKfyve is regulated through formation of a complex with scaffold protein Vac14 and lipid phosphatase Fig4, which paradoxically both stimulates PI(3,5)P2 production and facilitates its conversion back to PI3P [1].
The PIKfyve-Vac14-Fig4 complex represents a crucial regulatory node for endolysosomal membrane homeostasis, with demonstrated roles in multiple cellular processes including endosomal trafficking, autophagy, receptor degradation, and cell migration [2] [1] [3]. Genetic studies have confirmed the essential nature of this pathway, as whole-body knockout of PIKfyve results in early embryonic lethality in mice, while mutations in Fig4 or Vac14 cause severe neurodegenerative phenotypes in both mice and humans [3]. The fundamental importance of PIKfyve in cellular function has made it a target of significant research interest, with several potent and selective inhibitors developed to probe its biological functions and therapeutic potential.
Table 1: Cellular Consequences of PIKfyve Inhibition
| Phenomenon | Description | Underlying Mechanism | Citation |
|---|---|---|---|
| Cytoplasmic Vacuolization | Formation of enlarged phase-lucent vacuoles derived from endosomes and lysosomes | Osmotic swelling due to ammonium accumulation and impaired membrane trafficking | [4] [2] |
| Endosomal Trafficking Defects | Disruption of endosome-to-TGN trafficking routes | Displacement of Retriever and CCC complexes from endosomal membranes | [3] |
| Impaired Receptor Degradation | Blockade of EGFR and other RTK degradation | Trapping of receptors in swollen endosomal compartments | [2] |
| Autophagy Disruption | Accumulation of lipidated GFP-LC3 and autophagosomal structures | Refractory state of late endosome/lysosome compartment to fusion with autophagosomes | [2] |
| Integrin Recycling Defects | Reduced surface levels of β1-integrin | Disruption of SNX17-Retriever-CCC-WASH recycling pathway | [3] |
The most striking morphological consequence of PIKfyve inhibition is the rapid induction of cytoplasmic vacuolization, which manifests within minutes to hours after inhibitor application [5]. Recent research has elucidated that this vacuole formation results from ammonium accumulation within endolysosomal compartments. When PIKfyve is inhibited, the acidic lumen of lysosomes causes protonation of permeant NH₃ to form non-permeant NH₄⁺, which becomes trapped and creates an osmotic imbalance that drives water influx and compartment swelling [4].
This process requires glutamine metabolism, as glutamine serves as the primary nitrogen source for ammonium production. The addition of exogenous ammonia alone is sufficient to induce vacuole enlargement in PIKfyve-inhibited cells, demonstrating the central role of ammonium accumulation in this process [4]. Importantly, lysosomal lumen neutralization can suppress both ammonium accumulation and subsequent vacuole expansion, providing a potential intervention strategy for studying these phenomena [4].
Figure 1: Molecular cascade following PIKfyve inhibition leading to vacuolation and trafficking defects. The pathway highlights the central role of PI(3,5)P2 depletion in initiating multiple cellular phenotypes.
PIKfyve inhibition disrupts multiple membrane trafficking pathways through its regulation of phosphoinositide dynamics. The SNX17-Retriever-CCC-WASH pathway, which mediates recycling of numerous cell surface receptors including integrins, is particularly sensitive to PIKfyve activity [3]. When PIKfyve is inhibited, the Retriever complex and CCC components are displaced from endosomal membranes, leading to defective receptor recycling and subsequent functional impairments in processes such as cell migration [3].
Additionally, PIKfyve inhibition disrupts retrograde trafficking from endosomes to the trans-Golgi network (TGN). Studies demonstrate that both CD8-CI-M6PR (retromer-dependent) and CD8-Furin (retromer-independent) chimeras show delayed transport from the cell surface to the TGN following PIKfyve inhibitor application [2]. The steady-state distribution of TGN-46 and CI-M6PR becomes dispersed under these conditions, while the cis-Golgi marker GM130 maintains its normal distribution, indicating specific disruption of endosome-TGN trafficking rather than general Golgi disintegration [2].
Table 2: Experimental Approaches for Analyzing PIKfyve Inhibition
| Method Category | Specific Protocol | Key Readouts | Application Example |
|---|---|---|---|
| Pharmacological Inhibition | Treatment with PIKfyve inhibitors (e.g., YM201636, Apilimod, XMU-MP-7) | Vacuole formation, phosphoinositide levels, trafficking assays | [2] [5] |
| Genetic Manipulation | siRNA knockdown of PIKfyve, Vac14, or Fig4 | Protein localization, receptor degradation, phenotype rescue | [2] [3] |
| Metabolic Studies | Glutamine deprivation, ammonia supplementation, lysosomal neutralization | Ammonium accumulation, vacuole size quantification | [4] |
| Trafficking Assays | CD8-chimera tracking, Shiga toxin B-subunit transport | Kinetics of endosome-to-TGN transport, cargo accumulation | [2] |
| Imaging Approaches | Electron microscopy, immunofluorescence, live-cell imaging | Compartment morphology, protein colocalization, dynamic processes | [2] [5] |
Several potent and selective PIKfyve inhibitors have been developed that enable acute perturbation of its enzymatic activity, providing advantages over genetic approaches that may trigger compensatory mechanisms. Apilimod represents one of the most extensively characterized inhibitors, with demonstrated efficacy in blocking SARS-CoV-2 entry and replication [5]. XMU-MP-7 is a more recently developed inhibitor with a distinct 2,4-disubstituted-5H-pyrrolo[3,2-d]pyrimidine scaffold that exhibits high affinity for PIKfyve (average Kd = 6.4 nM) and potent antiviral activity against SARS-CoV-2 and its variants [5].
YM201636 was one of the first well-characterized PIKfyve inhibitors, though it may exhibit off-target effects on Akt phosphorylation at higher concentrations [2]. The characterization of these inhibitors typically includes assessment of their effects on cytoplasmic vacuolization, PI(3,5)P2 levels, and specific trafficking pathways to confirm their on-target activity.
The disruption of endolysosomal function through PIKfyve inhibition has emerged as a promising antiviral strategy against several viruses, including SARS-CoV-2 and its variants. PIKfyve inhibitors such as Apilimod and XMU-MP-7 demonstrate potent antiviral activity with half-maximal effective concentration (EC₅₀) values in the low nanomolar range (6.9-12.4 nM for various SARS-CoV-2 variants) [5]. These inhibitors act primarily by blocking viral entry through impairment of endosomal trafficking and cathepsin-mediated processing of viral proteins.
Time-of-addition experiments reveal that PIKfyve inhibitors function at both entry and post-entry stages of the SARS-CoV-2 infection cycle. The rapid induction of cytoplasmic vacuoles (within 20 minutes) and impairment of cathepsin B maturation contribute to the antiviral effects by creating an environment that is refractory to viral replication [5]. Importantly, the antiviral activity of PIKfyve inhibitors remains effective against variants of concern including Omicron, suggesting that targeting this host pathway may provide broader protection against evolving viruses compared to direct antiviral agents [5].
Beyond antiviral applications, PIKfyve inhibition demonstrates potential for anti-inflammatory therapy. The small molecule APY0201, identified as a PIKfyve inhibitor, shows selective inhibition of IL-12/23 production without affecting TNF-α release, suggesting specific immunomodulatory effects that could be beneficial for treating autoimmune and inflammatory conditions [6]. This selective cytokine inhibition occurs through a mechanism distinct from general immunosuppression, potentially offering a improved therapeutic window for inflammatory diseases.
In cancer biology, PIKfyve inhibition affects cell migration through disruption of integrin recycling, with demonstrated impairment of wound healing in cultured cells and primary cardiac fibroblasts [3]. This effect on cell motility, combined with potential induction of non-apoptotic cell death in certain cancer types, positions PIKfyve as a potential target for oncotherapeutic development. However, the therapeutic window for cancer applications requires careful evaluation given the essential role of PIKfyve in normal cellular physiology.
PIKfyve represents a central regulator of endolysosomal homeostasis through its production of PI(3,5)P₂ and coordination of multiple membrane trafficking pathways. Inhibition of PIKfyve triggers a characteristic sequence of events beginning with phosphoinositide imbalance, leading to ammonium accumulation, osmotic swelling, and culminating in the formation of enlarged cytoplasmic vacuoles. These morphological changes are accompanied by functional impairments in receptor recycling, autophagy, and degradative pathways.
PIKfyve is a lipid kinase critical for maintaining endolysosomal system homeostasis. Its primary function is to phosphorylate phosphatidylinositol-3-phosphate (PI(3)P) to generate phosphatidylinositol-3,5-bisphosphate (PI(3,5)P2), one of the lowest abundance but most crucial phosphoinositides [1] [2].
The diagram below illustrates how PIKfyve inhibition impacts the autophagy pathway.
PIKfyve inhibition disrupts autophagic flux at multiple points, primarily by impairing lysosomal function and fusion with autophagosomes, leading to cargo accumulation and alternative secretion pathways.
The disruption of PI(3,5)P2 synthesis by PIKfyve inhibitors leads to several well-documented cellular phenotypes, which are consistent across multiple studies, even if the specific data for PIKfyve-IN-2 is not publicly available.
| Observed Phenotype | Underlying Mechanism & Experimental Evidence |
|---|---|
| Endolysosomal Vacuolation | Inhibition causes swelling of late endosomes/lysosomes. Demonstrated by quantitative electron microscopy showing increased MVB size/number [3] [4]. |
| Impaired Autophagic Flux | Blockade of autophagosome-lysosome fusion/degradation. Immunoblot shows LC3-II accumulation; confocal microscopy shows altered mCherry-GFP-LC3 puncta [3] [5]. |
| Secretory Autophagy | Cells secrete autophagic cargo via exosomes. Mass spectrometry and immunoblotting show autophagy proteins (p62, LC3) in exosomal fractions from inhibitor-treated cells [4]. |
| Accumulation of Autophagy Substrates | Increase in proteins like p62/SQSTM1. Immunoblotting and immunofluorescence confirm buildup, indicating blocked degradation [3] [4]. |
PIKfyve is a key lipid kinase that phosphorylates phosphatidylinositol-3-phosphate (PI3P) to generate phosphatidylinositol-3,5-bisphosphate (PI(3,5)P2) [1] [2]. This lipid is critical for maintaining endolysosomal system integrity and regulating multiple membrane trafficking pathways.
The VPS34-PIKfyve phosphoinositide cascade is a crucial regulatory pathway. VPS34, a Class III PI3-Kinase, produces PI3P on endosomal membranes, which serves as both a signaling molecule and a substrate for PIKfyve [1]. The coordinated action of these kinases is essential for the function of the Retriever-mediated recycling pathway.
The diagram below illustrates this core pathway and the impact of its inhibition.
Core PIKfyve pathway and inhibition effects. PIKfyve inhibition blocks PI(3,5)P2 production, disrupting recycling and causing endosomal vacuolation.
Inhibition of PIKfyve disrupts key cellular processes, primarily by preventing the production of PI(3,5)P2. The table below summarizes the major observed effects and the inhibitors used to study them.
| Observed Effect | Experimental Model | Inhibitor(s) Used | Key Findings |
|---|---|---|---|
| Impaired Endosomal Recycling | MDCK cells [3] | YM201636 | Blocked continuous recycling of claudin-1 and claudin-2; delayed epithelial barrier formation. |
| Mammalian cells [1] | YM201636, Apilimod | Displaced Retriever/CCC complexes from endosomes; reduced surface levels of β1-integrin, impacting cell migration. | |
| Endolysosomal Vacuolation & Cell Death | Mouse hippocampal neurons [4] | YM201636 | Caused vacuolation of endolysosomal membranes, dysregulated autophagy, and led to apoptosis-independent neuronal cell death. |
| Disrupted Autophagy Flux | Various cancer models [5] | Apilimod, ESK981 | Blocked autophagy flux and lysosomal function, creating a metabolic vulnerability in pancreatic cancer. |
| Altered Endosomal pH & Cargo Processing | Cellular SARS-CoV-2 infection models [6] | UNI418, Apilimod | Inhibited proteolytic activation of cathepsins, preventing viral spike protein processing and endosomal escape. |
The following methodologies are commonly used to investigate PIKfyve function and inhibitor effects.
While data on PIKfyve-IN-2 is sparse, other inhibitors serve as key tools and therapeutic candidates. The table below compares several documented PIKfyve inhibitors.
| Inhibitor Name | Key Characteristics | Reported Uses & Findings |
|---|---|---|
| Apilimod | Well-characterified, has undergone clinical trials (e.g., for Crohn's disease, B-cell lymphoma) [5] [7]. | Used to study viral entry (SARS-CoV-2, Ebola), cancer metabolism, and retriever-mediated recycling [1] [6] [5]. |
| YM201636 | A widely used research tool; lacks the hydrazone group suspected to cause instability in apilimod in cell culture [7]. | Used in foundational studies on endosomal recycling, tight junction dynamics, neuronal vacuolation, and autophagy [1] [3] [4]. |
| SGC-PIKFYVE-1 & Probes | A potent, selective chemical probe; optimized to create compound 40 with improved in vivo stability [7]. | Used for highly selective cellular target engagement studies; next-generation probes are being developed for in vivo use [7]. |
| ESK981 | A multi-kinase inhibitor that targets PIKfyve and has passed a Phase 1 clinical trial [5]. | Shown to block PDAC tumor growth and create synthetic lethality with KRAS-MAPK pathway inhibition [5]. |
| UNI418 | A dual inhibitor of PIKfyve and PIP5K1C [6]. | Prevents SARS-CoV-2 entry by blocking both cathepsin L activation (via PIKfyve) and ACE2-mediated endocytosis (via PIP5K1C) [6]. |
Objective: To outline the mechanism and provide a methodological protocol for inhibiting retriever-mediated recycling on endosomes using PIKfyve inhibitors, based on the established role of PIKfyve in controlling a phosphoinositide cascade essential for this process.
1. Scientific Background and Rationale
Retriever-mediated recycling is a cellular pathway that facilitates the return of certain cargoes from endosomes back to the cell surface. Recent research has identified a phosphoinositide lipid cascade, regulated by the lipid kinases VPS34 and PIKfyve, as a critical regulator of this pathway [1] [2].
The following diagram illustrates this key signaling pathway and the proposed point of inhibition for PIKfyve-IN-2.
2. Proposed Experimental Protocol for Using this compound
This protocol provides a general framework for using this compound in cell-based assays. You must optimize critical parameters for your specific experimental system.
2.1. Materials
2.2. Inhibition and Functional Assay Workflow
A typical workflow to assess the functional impact of PIKfyve inhibition on recycling is outlined below.
2.3. Detailed Steps
Table 1: Key Experimental Parameters for PIKfyve Inhibition
| Parameter | Recommended Starting Range | Purpose & Notes |
|---|---|---|
| Working Concentration | 100 nM - 1 µM | Must be titrated for each cell line. Monitor for excessive toxicity. |
| Pre-treatment Time | 30 minutes - 4 hours | Time for lipid pool disruption [4]. |
| Assay Duration | 1 - 8 hours | Dependent on cargo recycling kinetics. |
| Validation: Lipid Analysis | Measure PI(3,5)P₂ / PI(5)P levels | Gold-standard validation via ELISA or mass spectrometry [3]. |
| Validation: Morphology | Lysosome enlargement | A robust, easily observable phenotypic marker of PIKfyve inhibition [2]. |
Table 2: Assay Readouts for Retriever-Mediated Recycling
| Readout Method | What to Measure | Interpretation |
|---|---|---|
| Flow Cytometry | Surface levels of recycled cargo receptor during the "chase" period. | Reduced signal recovery in inhibitor-treated cells indicates impaired recycling. |
| Immunofluorescence / Confocal Microscopy | Co-localization of internalized cargo with endosomal/lysosomal markers (e.g., LAMP1) after the chase. | Increased co-localization in treated cells indicates cargo trapping intracellularly. |
| Western Blot | Protein degradation kinetics or steady-state levels of recycled cargoes. | Increased degradation/loss of cargo suggests failed recycling and lysosomal degradation. |
3. Expected Outcomes and Interpretation
Phosphoinositide signaling represents a crucial regulatory system in eukaryotic cells, with PIKfyve (phosphoinositide kinase, FYVE-type zinc finger containing) occupying a central position in this network. PIKfyve is a lipid kinase that primarily converts phosphatidylinositol 3-phosphate (PI3P) to phosphatidylinositol 3,5-bisphosphate (PI(3,5)P2), one of the lowest abundance phosphoinositides in cells. Additionally, PIKfyve serves as the primary source for cellular pools of phosphatidylinositol 5-phosphate (PI5P), either through direct synthesis or via phosphatase action on PI(3,5)P2 [1] [2] [3]. These low-abundance signaling lipids play critical roles in cellular homeostasis, membrane trafficking, and transcription, with their levels tightly regulated by a protein complex that includes PIKfyve, Fig4, and Vac14 [1].
The connection between PIKfyve activity and integrin trafficking has emerged as a significant research area, particularly in the context of cell migration and cancer metastasis. Recent studies have revealed that PIKfyve coordinates with the upstream PI3-kinase VPS34 to regulate a phosphoinositide cascade that controls retriever-mediated recycling on endosomes [4] [3]. This pathway is essential for the recycling of various cell surface receptors, including β1-integrins, which are transmembrane proteins that control cell migration through regulation of focal adhesion complexes [4]. Inhibition of PIKfyve disrupts this recycling pathway, leading to impaired integrin trafficking and subsequent defects in cell migration, making PIKfyve inhibitors like PIKfyve-IN-2 valuable tools for studying these processes [4] [3].
Table 1: Key Phosphoinositides in Integrin Trafficking and Cell Migration
| Phosphoinositide | Abundance | Primary Enzymes | Role in Trafficking/Migration |
|---|---|---|---|
| PI(3,5)P2 | 0.04% of total PPIs in MEFs (125-fold less than PI(4,5)P2) | PIKfyve (synthesis), Fig4 (turnover) | Regulates Retriever-CCC complex recruitment to endosomes |
| PI5P | ~0.5% of total PI in MEFs (similar to PI3P) | PIKfyve (primary source), myotubularins | Potential role in T cell signaling and trafficking |
| PI3P | ~0.5% of total PI in MEFs | VPS34 (synthesis) | Recruits SNX17; upstream of PIKfyve pathway |
| PI(4,5)P2 | Most abundant PPI | PIP kinases | Plasma membrane identity; early endocytosis steps |
The PIKfyve-VPS34 phosphoinositide cascade represents an ordered pathway regulating endosomal recycling. VPS34 first produces PI3P, which serves as both a membrane identity signal and a substrate for PIKfyve. PI3P recruits SNX17 (sorting nexin 17) to endosomes in an early step of the pathway [4] [3]. PIKfyve then converts PI3P to PI(3,5)P2, which is required for the subsequent recruitment of the Retriever complex and CCC complex (composed of CCDC22, CCDC93, and COMMD proteins) to endosomal membranes [4]. This coordinated pathway facilitates the recycling of numerous cell surface receptors through the SNX17-Retriever-CCC-WASH pathway, with integrins being among the best-characterized cargoes [4] [3].
When PIKfyve is inhibited by compounds such as this compound, the disruption of this phosphoinositide cascade leads to dismantling of the recycling machinery. Specifically, PIKfyve inhibition results in the displacement of the Retriever and CCC complexes from endosomes, effectively blocking the recycling of integrins and other cargoes back to the plasma membrane [4]. This molecular mechanism explains the profound effects of PIKfyve inhibition on cell migration, as integrin recycling is essential for the dynamic regulation of focal adhesions during cell movement.
The PIKfyve pathway has demonstrated importance in multiple physiological contexts. Genetic studies have revealed that complete knockout of PIKfyve results in very early embryonic lethality, while hypomorphic mutants (expressing approximately 10% of wild-type PIKfyve levels) die perinatally with defects in multiple organs including the nervous system, heart, lung, and kidneys [3]. Mutations in components of the PIKfyve complex (PIKfyve, Fig4, and Vac14) have been linked to several human neurological diseases, including Charcot-Marie-Tooth syndrome and amyotrophic lateral sclerosis [1] [3].
In the context of cancer biology, PIKfyve-regulated integrin trafficking has emerged as a critical factor in cell migration and invasion. Multiple studies using chemically distinct PIKfyve inhibitors (YM201636 and apilimod) have demonstrated that PIKfyve activity is required for efficient cell migration in wound healing assays [4] [3]. In cultured cells, PIKfyve inhibition delayed wound healing by 40-45% compared to vehicle controls without significantly affecting cell viability or proliferation, indicating that the effect specifically reflects decreased migration capability rather than general toxicity [4] [3]. Similar results were observed in primary cells, including neonatal cardiac fibroblasts, where PIKfyve inhibition impaired wound closure by approximately 21% [4].
Table 2: Experimental Effects of PIKfyve Inhibition on Cellular Processes
| Experimental System | Treatment | Key Findings | Magnitude of Effect | Citation |
|---|---|---|---|---|
| Wound healing (cultured cells) | Apilimod vs vehicle | Delay in wound healing | 45% delay | [4] [3] |
| Wound healing (cultured cells) | YM201636 vs vehicle | Delay in wound healing | 40% delay | [4] [3] |
| Wound healing (primary cardiac fibroblasts) | YM201636 vs vehicle | Impairment of wound closure | 21% impairment | [4] |
| Fibroblasts (hypomorphic PIKfyve mutant) | Genetic reduction (90% PIKfyve decrease) | Reduced PI(3,5)P2 and PI5P levels | ~50% reduction | [3] |
| Retriever complex localization | PIKfyve inhibition | Displacement from endosomes | Significant displacement | [4] |
| β1-integrin surface levels | PIKfyve inhibition | Decreased active integrin recycling | Marked decrease | [4] [5] |
| Early endosome morphology | PIKfyve inhibition | Enlarged endosomes | Significant enlargement | [4] [3] |
The quantitative effects of PIKfyve inhibition extend beyond simple migration assays. Studies have shown that PIKfyve hypomorphic mutant fibroblasts (PIKfyveβ-geo/β-geo) that express approximately 10% of wild-type PIKfyve levels exhibit approximately half the normal levels of both PI(3,5)P2 and PI5P [3]. This partial reduction in PIKfyve products is sufficient to cause significant defects in cell migration and integrin trafficking, suggesting that even moderate inhibition of PIKfyve can have functional consequences [3].
The relationship between PIKfyve and integrin trafficking is further supported by research on Rabgap1 (also known as GAPCenA), which promotes recycling of active β1 integrins to support cell migration [5]. Rabgap1 interacts with the membrane-proximal NPxY motif in the cytoplasmic domain of β1 integrin subunits on endosomes and facilitates active β1 integrin recycling through attenuation of Rab11 activity [5]. Silencing Rabgap1 leads to intracellular accumulation of active β1 integrins, alters focal adhesion formation, and decreases cell migration and cancer cell invasion, phenocopying many aspects of PIKfyve inhibition [5].
Purpose: To evaluate the effects of PIKfyve inhibition on integrin trafficking and recycling using this compound.
Materials:
Procedure:
Technical Notes:
Purpose: To quantify the effects of PIKfyve inhibition on cell migration using wound healing/scratch assays.
Materials:
Procedure:
Technical Notes:
Purpose: To examine molecular events downstream of PIKfyve inhibition, including phosphoinositide levels and complex displacement.
Materials:
Procedure:
Technical Notes:
The experimental protocols using this compound should yield consistent data showing impaired integrin trafficking and reduced cell migration. Specifically, in the integrin trafficking assays, PIKfyve inhibition should result in intracellular accumulation of integrins within enlarged endosomal compartments, with corresponding decrease in surface levels of active integrins [4] [5]. In migration assays, expect significant delay in wound closure without concomitant effects on cell viability, indicating specific impairment of migratory capacity rather than general toxicity [4] [3].
The molecular analysis should demonstrate displacement of Retriever and CCC complexes from endosomal membranes following PIKfyve inhibition, confirming the mechanism through which PIKfyve regulates the recycling pathway [4]. This molecular phenotype provides crucial validation that the observed cellular effects are specifically linked to the intended mechanism of action.
The experimental use of this compound extends across multiple research domains. In basic cell biology, it serves as a precision tool for dissecting the role of phosphoinositide signaling in membrane trafficking and cytoskeletal dynamics. In cancer biology, it helps elucidate mechanisms underlying metastasis and may inform therapeutic strategies targeting invasive behavior [4] [3]. In immunology, emerging evidence suggests roles for PIKfyve products in immune cell migration and function, potentially extending the applications of this compound to immunological research [6] [7].
The paradoxical situation where PIKfyve inhibitors are being investigated as therapeutic agents for diverse conditions—including some neurodegenerative diseases, certain cancers, and even SARS-CoV-2 infection—while loss-of-function mutations in the PIKfyve complex components cause severe neurological diseases [1] [2] highlights the complex therapeutic potential of this pathway. This paradox underscores the importance of context-dependent effects and the need for precisely targeted therapeutic applications.
To facilitate understanding of the complex relationships in PIKfyve-dependent integrin trafficking, the following diagram illustrates the key molecular pathways and the points of this compound intervention:
Diagram Title: PIKfyve Inhibition Disrupts Integrin Recycling Pathway
This diagram illustrates how this compound inhibits PIKfyve kinase activity, reducing PI(3,5)P2 production, which subsequently leads to displacement of the Retriever and CCC complexes from endosomes, ultimately impairing integrin recycling and cell migration. The VPS34-PIKfyve phosphoinositide cascade is highlighted as an ordered pathway essential for coordinating these trafficking events.
This compound represents a powerful pharmacological tool for investigating the intricate relationships between phosphoinositide signaling, integrin trafficking, and cell migration. The application notes and protocols detailed herein provide researchers with a comprehensive framework for employing this compound in diverse experimental contexts. Through its specific inhibition of PIKfyve kinase activity, this compound enables precise dissection of a critical regulatory node in cellular trafficking pathways with broad implications for understanding both fundamental biology and disease mechanisms.
Tight junctions represent crucial intercellular diffusion barriers in epithelial tissues, with their core functional components including claudin family proteins that determine paracellular selectivity. Rather than existing as static structures, tight junctions undergo continuous molecular remodeling at steady state, with individual proteins displaying rapid movement within junctions and undergoing constant endocytosis and recycling back to the plasma membrane. Understanding these dynamic processes is critically important as tight junction alterations occur in various pathological conditions including cancer and inflammatory bowel disease [1] [2] [3].
The lipid kinase PIKfyve serves as a central regulator of endosomal trafficking through its production of phosphatidylinositol 3,5-bisphosphate (PI(3,5)P2), one of the lowest abundance phosphoinositides that plays critical roles in cellular homeostasis and membrane trafficking [4] [5]. PIKfyve exists in an evolutionarily conserved complex with the scaffold protein Vac14 and lipid phosphatase Fig4, which together tightly regulate cellular PI(3,5)P2 and PI(5)P levels [4]. Small molecule inhibitors of PIKfyve, including YM201636 and apilimod, have emerged as valuable tools for investigating endosomal trafficking and have potential therapeutic applications in cancer, neurodegenerative diseases, and SARS-CoV-2 infection [4] [5] [6].
Treatment of MDCK epithelial cells with the PIKfyve inhibitor YM201636 produces differential effects on various tight junction components, revealing specific rather than generalized disruption of junctional dynamics [1] [2] [3]:
Table 1: Biotinylation Assay Results of Claudin Trafficking in MDCK Cells
| Parameter | Control Cells | YM201636 Treated | Measurement Method |
|---|---|---|---|
| Claudin-1 Endocytosis (60 min) | 35% of surface labeled protein internalized | 100% of surface labeled protein internalized | Surface biotinylation and internalization assay [2] [3] |
| Claudin-1 Recycling (20 min) | Majority of internalized claudin-1 recycled to surface | No detectable recycling of internalized claudin-1 | Streptavidin stripping after internalization period [2] [3] |
| Claudin-2 Recycling | Significant recycling without degradation | Complete blockade of recycling with intracellular accumulation | Biotinylation assay with degradation control [3] |
| Epithelial Barrier Formation | Normal progression | Delayed formation | Permeability barrier assay [1] [2] |
Table 2: Effects of PIKfyve Inhibition in Disease Models
| Cell Type/Disease Model | PIKfyve Inhibitor | Key Findings | Potential Mechanisms |
|---|---|---|---|
| Non-small cell lung cancer (NSCLC) cells (Calu-1, H1299, HCC827) | YM201636 | Dose-dependent inhibition of proliferation and malignancy potential; altered claudin expression profiles [7] | Modified CLDN1, CLDN3, CLDN5 expression; EGFR pathway involvement [7] |
| CD11c+ dendritic cells in tumor immunity | Apilimod | Enhanced DC function and T cell immunity; restrained tumor growth; potentiated ICB efficacy [6] | Selective alteration of non-canonical NF-κB pathway; increased XCR1+ cDC1 subset [6] |
| Cell migration models | YM201636, Apilimod | 40-45% delay in wound healing; impaired cell migration [8] | Disrupted integrin recycling via SNX17-Retriever-CCC-WASH pathway [8] |
Purpose: To block constitutive recycling of claudin-1 and claudin-2 in MDCK cells using YM201636 [1] [2] [3]
Materials:
Procedure:
Expected Results:
Purpose: To quantitatively measure endocytosis and recycling of claudin proteins [2] [3]
Materials:
Procedure:
Data Interpretation:
Purpose: To assess the functional impact of PIKfyve inhibition on cell migration [8]
Materials:
Procedure:
Expected Results:
Visual Title: PIKfyve Inhibition Blocks Claudin Recycling
Visual Title: Experimental Workflow for Claudin Trafficking Studies
PIKfyve inhibitors represent valuable research tools for selectively modulating tight junction protein recycling and studying endosomal trafficking pathways. The protocols outlined herein provide robust methodologies for investigating these processes in epithelial systems and disease models. As research in this area advances, PIKfyve inhibition continues to reveal new insights into cellular dynamics with potential therapeutic applications in cancer, inflammatory diseases, and beyond.
PIKfyve inhibition has emerged as a powerful experimental approach for modulating cellular secretion pathways, particularly for inducing secretory autophagy and enhancing exosome release. PIKfyve, a phosphoinositide kinase that generates phosphatidylinositol-3,5-bisphosphate (PI(3,5)P2), serves as a critical regulator of endolysosomal membrane homeostasis and trafficking. Inhibition of PIKfyve disrupts the balance of phosphoinositides, leading to profound effects on vesicular trafficking that include impaired lysosomal fusion with both multivesicular bodies (MVBs) and autophagosomes, resulting in redirected cellular cargo toward secretion rather than degradation [1]. This protocol focuses on the use of PIKfyve-IN-2, a selective PIKfyve inhibitor, to experimentally manipulate these pathways for research applications ranging from fundamental studies of vesicular trafficking to the generation of extracellular vesicles for therapeutic exploration.
The therapeutic relevance of PIKfyve inhibition spans multiple fields, including cancer research where it has been shown to enhance antitumor immunity by modulating dendritic cell function [2] and to synergize with RAS-MAPK pathway inhibitors in pancreatic cancer models [3]. The induction of secretory autophagy through PIKfyve inhibition provides a mechanism for unconventional protein secretion that bypasses the classical ER-Golgi pathway, allowing for the export of cytosolic proteins and other biomolecules that lack traditional secretion signals [4]. Meanwhile, the enhanced exosome release offers opportunities for studying intercellular communication and for harvesting extracellular vesicles with modified cargo compositions. This application note provides detailed methodologies and technical insights for researchers aiming to utilize PIKfyve inhibition in their experimental systems, with emphasis on protocol optimization, validation techniques, and interpretation of results.
PIKfyve is a lipid kinase that phosphorylates phosphatidylinositol-3-phosphate (PI(3)P) to form phosphatidylinositol-3,5-bisphosphate (PI(3,5)P2), a low-abundance phosphoinositide predominantly localized to late endosomes, MVBs, and lysosomes [1]. This lipid serves as a central regulator of endolysosomal membrane dynamics, influencing multiple aspects of vesicular trafficking, including endosome maturation, retrograde transport to the trans-Golgi network, and lysosomal function. The significance of PIKfyve in cellular homeostasis is evidenced by the dramatic cellular phenotypes observed upon its inhibition, including the formation of swollen vacuolar structures and disruption of autophagic flux [1] [3]. The kinase operates within a complex that includes the phosphoinositide phosphatase Fig4 and the scaffold protein Vac14, forming a regulatory unit that tightly controls cellular PI(3,5)P2 levels [1].
The position of PIKfyve at the intersection of multiple trafficking pathways makes it particularly influential in determining the fate of MVBs and autophagosomes. Normally, these organelles can either fuse with lysosomes for cargo degradation or with the plasma membrane for cargo secretion. PIKfyve activity appears to favor the degradative pathway, as its inhibition shifts this balance toward secretion [1]. This mechanistic understanding provides the foundation for using PIKfyve inhibitors as tools to manipulate the secretory behavior of cells, particularly for inducing the release of autophagic cargo and exosomes.
Secretory autophagy is a specialized form of autophagy wherein autophagosomes, instead of fusing with lysosomes for degradation, fuse with the plasma membrane to release their contents into the extracellular space [4]. This process represents an unconventional secretion pathway for cytosolic proteins that lack signal peptides and would otherwise not be secreted through the classical ER-Golgi route. Key cargos of secretory autophagy include inflammatory mediators such as IL-1β and IL-18, as well as damaged proteins and organelles that cells may need to expel under stress conditions [4] [5]. The process shares much of the core autophagy machinery with degradative autophagy but differs in its regulation, particularly involving specific RAB GTPases (e.g., RAB8A) and SNARE proteins that direct autophagosomes to the plasma membrane rather than to lysosomes [5].
Exosomes are small extracellular vesicles (30-150 nm in diameter) formed through the inward budding of the limiting membrane of MVBs, creating intraluminal vesicles (ILVs) that are released upon fusion of MVBs with the plasma membrane [6] [7]. Traditionally viewed as cellular waste disposal mechanisms, both exosomes and secretory autophagy are now recognized as important mediators of intercellular communication and cellular homeostasis [6] [4]. The connection between these pathways is exemplified by amphisomes, hybrid organelles formed through the fusion of autophagosomes with MVBs, which can subsequently fuse with the plasma membrane to release their combined contents [4] [8]. PIKfyve inhibition simultaneously enhances both exosome release and secretory autophagy, suggesting these pathways are closely linked and potentially coordinated cellular responses to lysosomal dysfunction [1].
Table 1: PIKfyve Inhibitors for Experimental Use
| Inhibitor | Specificity | Reported IC50 | Key Applications | Notes |
|---|---|---|---|---|
| This compound | PIKfyve | Low nanomolar | Induction of secretory autophagy & exosome release | High potency, chemical probe |
| Apilimod | PIKfyve | ~10-50 nM | Cancer research, immune modulation | Well-characterized, used in clinical trials |
| YM-201636 | PIKfyve | ~30-100 nM | Basic vesicular trafficking studies | First reported PIKfyve inhibitor |
While multiple PIKfyve inhibitors exist, This compound represents a particularly potent and selective chemical probe for investigating PIKfyve-dependent processes [1]. Apilimod has been more extensively characterized in the literature and has advanced to clinical trials for various indications, providing a robust reference point for expected cellular responses [2] [3]. The effects observed with apilimod are likely to be representative of the cellular consequences of PIKfyve inhibition more broadly, though potency and off-target effects may vary between compounds.
Materials:
Procedure:
Cell Preparation: Culture cells under standard conditions appropriate for the cell type. For experiments, seed cells at a density that will reach 70-80% confluence at the time of analysis. Allow cells to adhere and recover for at least 24 hours before treatment.
Inhibitor Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles. Prepare working dilutions in culture medium immediately before use, ensuring the final DMSO concentration does not exceed 0.1% (v/v).
Treatment Protocol:
Optimization Notes:
Materials:
Procedure:
Conditioned Media Collection:
Ultracentrifugation:
Alternative Methods: Commercial exosome isolation kits (precipitation-based) or size-exclusion chromatography can be used as alternatives, though ultracentrifugation remains the gold standard for research applications.
Characterization:
Materials:
Procedure:
Biochemical Analysis:
Immunofluorescence Microscopy:
Density Gradient Analysis:
Functional Assays:
Table 2: Expected Effects of PIKfyve Inhibition Based on Published Research
| Parameter | Control Conditions | PIKfyve-Inhibited | Measurement Method | Reference |
|---|---|---|---|---|
| Exosome release | Baseline | 1.5-3 fold increase | NTA, protein quantification | [1] |
| MVBs per cell | ~2-4 | ~5-10 | Electron microscopy | [1] |
| ILVs per MVB | ~20-30 | ~30-50 | Electron microscopy | [1] |
| p62 in exosomes | Low | High enrichment (≥5-fold) | Western blot, MS | [1] |
| LC3-II levels | Cell-dependent | Increased in exosomes | Western blot | [1] |
| Lysosomal degradation | Normal | Impaired (~40-60% reduction) | EGF degradation assay | [1] |
Treatment with PIKfyve inhibitors should result in a significant increase in the release of exosomes and exosome-associated proteins, typically in the range of 1.5 to 3-fold over baseline depending on cell type and experimental conditions [1]. This is accompanied by a notable enrichment of autophagy-related proteins in the exosomal fractions, particularly p62/SQSTM1, LC3, NBR1, and WIPI2, which can increase by 5-fold or more compared to controls [1]. Morphological examination by electron microscopy should reveal an increase in both the number of MVBs per cell and the number of intraluminal vesicles per MVB [1].
Functional assessments should demonstrate impaired lysosomal degradation, as evidenced by reduced degradation of EGF and long-lived proteins [1]. This functional impairment provides the mechanistic basis for the observed secretory phenotype, as cells redirect cargo from degradation to secretion when lysosomal function is compromised. It is important to note that these effects are concentration- and time-dependent, so optimization for specific experimental systems is essential.
Incomplete Inhibition: If expected effects are not observed, consider increasing inhibitor concentration or treatment duration. Verify inhibitor activity and stability, and ensure proper storage conditions. Include positive controls if available.
Cellular Toxicity: Excessive inhibition or prolonged treatment can lead to cellular stress and toxicity. Monitor cell viability and morphology throughout treatment. Reduce concentration or duration if significant toxicity is observed.
Exosome Purity: Contamination with protein aggregates or other vesicles can confound results. Use multiple characterization methods and include density gradient centrifugation when high purity is critical.
Validation Challenges: The presence of autophagy-related proteins in exosome fractions does not exclusively indicate secretory autophagy. Include multiple validation methods, including microscopy to visualize organelles and functional assays to measure flux.
Cell-Type Variability: Responses to PIKfyve inhibition can vary significantly between cell types. Perform preliminary dose-response and time-course experiments when working with new cellular models.
The use of PIKfyve inhibitors to induce secretory autophagy and enhance exosome release has broad applications across multiple research areas. In cancer biology, this approach can be used to study tumor-stroma communication and the formation of pre-metastatic niches [7]. Recent evidence suggests that PIKfyve inhibition in dendritic cells enhances their immunostimulatory capacity and synergizes with immune checkpoint blockade [2], pointing to potential immunotherapeutic applications. In neurodegenerative disease research, manipulating secretory autophagy may provide insights into the clearance of aggregation-prone proteins like α-synuclein [5].
From a therapeutic development perspective, PIKfyve inhibition presents a promising strategy for targeting autophagy-dependent cancers, particularly in combination with other pathway inhibitors [3]. The enhanced secretion of specific cellular components through these pathways also offers opportunities for diagnostic biomarker discovery, as the altered composition of exosomes and autophagically secreted material may reflect disease states or therapeutic responses.
Future methodological developments will likely focus on achieving more specific manipulation of secretory versus degradative autophagy pathways and on harnessing these mechanisms for targeted drug delivery using engineered extracellular vesicles. The continuing elucidation of the molecular machinery distinguishing secretory from degradative autophagy will provide new targets for more precise experimental and therapeutic interventions.
Diagram 1: Mechanism of PIKfyve inhibition in inducing secretory pathways. PIKfyve converts PI3P to PI(3,5)P2, which promotes lysosomal fusion. Inhibition redirects MVBs and autophagosomes toward secretory pathways, enhancing exosome and autophagic cargo release.
Diagram 2: Experimental workflow for PIKfyve inhibition studies. The comprehensive approach includes treatment optimization, parallel analysis of exosomes and cellular responses, and multiple validation methods to confirm secretory autophagy induction.
PIKfyve is a lipid kinase crucial for endolysosomal system homeostasis. It phosphorylates Phosphatidylinositol 3-phosphate (PtdIns3P) to generate Phosphatidylinositol 3,5-bisphosphate (PtdIns(3,5)P2) [1]. This lipid is a key regulator of endosomal membrane trafficking, including the maturation of early endosomes into late endosomes/MVBs, and subsequent fusion and fission events with lysosomes [2].
Inhibition of PIKfyve disrupts this delicate balance, leading to a marked expansion of the endolysosomal compartment. Cells treated with PIKfyve inhibitors develop large cytoplasmic vacuoles, which are predominantly swollen late endosomes and lysosomes resulting from a defect in membrane retrieval and fission [3] [2]. This characteristic vacuolation phenotype is a reliable and easily observable indicator of disrupted MVB and lysosome dynamics.
While the search results do not provide specific data for PIKfyve-IN-2, they detail the effects of other well-characterized PIKfyve inhibitors. You can use the concentrations and effects of these inhibitors as a reference point for your own optimization with this compound.
Table 1: Characterized PIKfyve Inhibitors in Cellular Assays
| Inhibitor | Typical Working Concentration | Observed Phenotype / Assay Readout | Key Findings & Context |
|---|---|---|---|
| Apilimod | Not specified (validated via knockdown) | Enhances Obinutuzumab-induced Lysosomal Membrane Permeabilization (LMP) and Direct Cell Death (DCD) [4]. | A selective PIKfyve inhibitor identified in a CRISPRi screen to sensitize B-cell lymphoma cells to monoclonal antibody therapy [4]. |
| YM201636 | 1 µM (in vitro kinase assay); used in cell treatment | Induces cytoplasmic vacuolation; reduces cellular PI(3,5)P2 levels [2]. | A established PIKfyve inhibitor used to study endolysosomal fission [2]. |
| SB203580 | 1-10 µM (in cell treatment) | Induces rapid and reversible cytoplasmic vacuolation [2]. | Identified as a direct inhibitor of PIKfyve (in vitro IC50 for PIKfyve not specified); phenotype requires combined inhibition of both PIKfyve and p38 MAPKs [2]. |
Given the established cellular effects of PIKfyve inhibition, the following workflow can be adapted for a this compound MVB formation assay. The core readout is the induction of vacuolation, a morphological hallmark of disrupted MVB/lysosome homeostasis.
Key Considerations for the Protocol:
The diagram below illustrates the core signaling pathway that your assay is investigating. Disruption of this pathway by this compound leads to the observable vacuolation phenotype.
To summarize, for your MVB formation assay with this compound:
I hope this detailed protocol provides a solid foundation for your research. Should you need to investigate related pathways or require further details on the cellular mechanisms, please feel free to ask.
PIKfyve (PhosphatidylInositol Kinase, FYVE-type domain containing) is an evolutionarily conserved lipid kinase that serves as the primary cellular source of two low-abundance signaling lipids: phosphatidylinositol 3,5-bisphosphate [PI(3,5)P2] and phosphatidylinositol 5-phosphate [PI(5)P]. [1] These phosphoinositides play critical roles in maintaining endosomal and lysosomal homeostasis, regulating crucial cellular processes including autophagy flux, endomembrane trafficking, and nutrient signaling. [1] [2] PIKfyve functions within a tightly regulated complex with the scaffold protein Vac14 and the lipid phosphatase Fig4, which converts PI(3,5)P2 back to PI(3)P. [1] This complex regulatory system ensures precise spatial and temporal control of these signaling lipids, with PIKfyve activity being essential for cellular viability across multiple organisms. [1]
The therapeutic rationale for targeting PIKfyve in cancer stems from the well-established dependency of many cancer cells on autophagy and lysosomal processes for survival under metabolic stress. [3] [4] Cancer cells growing in nutrient-poor tumor microenvironments frequently upregulate autophagy pathways to buffer metabolic stress and counteract chemotherapy or radiation-induced damage. [3] PIKfyve inhibition disrupts this protective mechanism by impairing autophagic flux and lysosomal function, creating a synthetic lethality in certain cancer contexts. [3] [4] Additionally, recent evidence demonstrates that PIKfyve expression is elevated in multiple cancer types compared to normal tissues, with pancreatic ductal adenocarcinoma (PDAC) showing particularly strong overexpression in both mouse models and human samples. [4] This elevated expression correlates with increased dependency on PIKfyve-driven processes, making it an attractive therapeutic target in oncology.
Table 1: Evidence Supporting PIKfyve as a Therapeutic Target Across Cancer Types
| Cancer Type | Evidence for PIKfyve Dependence | Potential Mechanisms | Reference |
|---|---|---|---|
| Colorectal Adenocarcinoma | Combined PIKfyve + p38MAPK inhibition synergistically reduced tumor growth in xenograft models | Autophagy disruption; lysosomal dysfunction | [3] |
| Pancreatic Ductal Adenocarcinoma | Genetic knockout suppressed tumor development in KPC mouse model; overexpression in human PDAC | Metabolic dependency; lysosomal pathway essentiality | [4] |
| Multiple Cancer Cell Types | Combined inhibition synergistically reduced viability across diverse cell types without affecting normal cells | Autophagy-mediated protein degradation blockage; impaired cathepsin maturation | [3] |
| Vascular Restenosis | PIKfyve inhibition ameliorated VSMC proliferation and migration; reduced neointima hyperplasia | mTORC1-mediated glucose utilization | [5] |
| Melanoma, Bladder, Breast, etc. | High PIKFYVE expression associated with worse response to immune checkpoint blockade | DC-mediated T cell immunity suppression | [6] |
PIKfyve inhibition triggers a cascade of cellular events that ultimately disrupts lysosomal function and cellular metabolism. When PIKfyve activity is blocked, cells experience rapid depletion of both PI(3,5)P2 and PI(5)P pools, often within 30 minutes of inhibitor treatment. [4] This lipid imbalance leads to profound defects in lysosomal homeostasis, characterized by the accumulation of dramatically enlarged lysosomal vacuoles due to impaired lysosomal fission and heterotypic fusion with autophagosomes. [3] [7] The functional consequences of these morphological changes include disrupted autophagy flux, impaired cathepsin maturation, and blockage of protein degradation pathways. [3] Additionally, PIKfyve inhibition perturbs receptor recycling pathways, particularly the SNX17-Retriever-CCC-WASH cascade that regulates integrin recycling and cell migration. [2] This multifaceted disruption of cellular homeostasis creates particular vulnerability in cancer cells that depend on these processes for survival in challenging tumor microenvironments.
The cellular stress response to PIKfyve inhibition involves activation of compensatory pathways, most notably the p38MAPK stress response pathway. [3] Cells with higher basal p38MAPK activity demonstrate greater resistance to PIKfyve inhibition, while inhibition of both PIKfyve and p38MAPK creates synergistic cytotoxicity in cancer cells. [3] This synthetic lethality arises because p38MAPK activation helps maintain lysosome function through phosphorylation of lysosomal membrane proteins like LAMP2. [3] When both pathways are inhibited, the compensatory mechanisms are abrogated, leading to irreversible lysosomal dysfunction and cell death. This combination approach allows for effective cancer cell killing at lower drug concentrations, potentially reducing off-target effects in normal tissues. [3]
Several potent and selective PIKfyve inhibitors have been developed and characterized in preclinical studies, each with distinct chemical structures and pharmacological properties. Apilimod represents the most extensively studied compound, having progressed to phase 1 clinical trials for both oncology and inflammatory indications. [8] [4] However, apilimod contains a hydrazone functionality that has been associated with potential metabolic instability and unexpectedly low plasma concentrations in some clinical trials. [8] YM201636 provides an alternative chemical scaffold without this liability and has demonstrated efficacy in multiple cancer models, including hepatic cancer and vascular restenosis. [8] [5] More recently, next-generation inhibitors including ESK981 (which has completed phase 1 trials) and XMU-MP-7 have shown improved potency and pharmacokinetic profiles. [8] [4] [7]
Table 2: Characteristics of Major PIKfyve Inhibitors
| Inhibitor | Cellular IC₅₀ (PIKfyve Engagement) | Key Features | Reported Applications in Cancer Models | Reference |
|---|---|---|---|---|
| Apilimod | <10 nM | Phase 1 clinical experience; hydrazone liability | Colorectal adenocarcinoma xenografts; pancreatic cancer; lymphoma | [3] [8] [4] |
| YM201636 | ~10-40 nM | No hydrazone moiety; better metabolic stability | Hepatic cancer; vascular restenosis; cell migration studies | [8] [5] [2] |
| ESK981 | <10 nM | Completed Phase 1 trials; in vivo stability | Pancreatic cancer models; tumor regression studies | [4] |
| XMU-MP-7 | 6.4 nM (Kd) | Distinct pyrrolopyrimidine scaffold; high selectivity | SARS-CoV-2 studies (potential oncology applications) | [7] |
| SGC-PIKFYVE-1 | 4.0 nM (NanoBRET) | Chemical probe; optimized selectivity | Benchmarking next-generation inhibitors | [8] |
| Compound 40 | <1 nM | Superior cellular potency; in vivo stability | Next-generation candidate for in vivo studies | [8] |
The ongoing development of next-generation inhibitors focuses on addressing limitations of earlier compounds, particularly metabolic stability and pharmacokinetic properties. [8] Structure-activity relationship studies have identified that modifications to the indole core and alkyne terminus can significantly improve metabolic stability while maintaining potent PIKfyve engagement. [8] These efforts have yielded compounds with subnanomolar cellular potency and improved oral bioavailability, such as Compound 40, which demonstrates an IC50 of <1 nM in cellular target engagement assays and favorable in vivo stability. [8] These advanced chemical tools enable more robust evaluation of PIKfyve inhibition in preclinical cancer models and provide promising candidates for future clinical development.
Purpose: This protocol details the methodology for assessing cancer cell viability following PIKfyve inhibition using standardized assays that reliably measure metabolic activity and cell death markers.
Materials and Reagents:
Procedure:
Cell Seeding and Culture:
Compound Treatment:
Viability Measurement:
Apoptosis Assessment (Parallel Assay):
Data Analysis:
Purpose: These protocols measure the anti-proliferative and anti-migratory effects of PIKfyve inhibition in cancer cells, providing insights into both direct cytotoxicity and impairment of metastatic potential.
Ki-67 Immunofluorescence Staining for Proliferation:
Wound Healing Migration Assay:
Glucose Utilization Assessment (Supporting Mechanism):
Interpretation of viability and proliferation data from PIKfyve inhibition studies requires consideration of several key factors. First, the time-dependent effects of PIKfyve inhibition should be noted, with initial vacuolization occurring within 30 minutes but maximal cytotoxicity often requiring 48-72 hours of continuous exposure. [3] [7] Second, the therapeutic window should be calculated by comparing IC₅₀ values between cancer cells and normal cells from the same tissue type; effective PIKfyve inhibitors typically show 3- to 10-fold selectivity for cancer cells. [3] Third, combination synergy with p38MAPK inhibitors should be assessed using appropriate statistical methods, with significant synergy indicating potential for reduced dosing in clinical settings. [3] Additionally, researchers should evaluate whether observed anti-proliferative effects are primarily due to cytostasis or cytotoxicity through parallel apoptosis assays measuring caspase-3 cleavage. [3]
The morphological assessment of cytoplasmic vacuolization provides a rapid, qualitative indicator of target engagement, with extensive vacuolization typically appearing within 2-4 hours of treatment. [7] However, researchers should note that vacuolization alone does not necessarily predict cytotoxic efficacy, as some cell types may undergo reversible cell cycle arrest rather than cell death. [3] Therefore, functional validation of lysosomal disruption through immunoblotting for autophagy markers (LC3-II accumulation, p62/SQSTM1 persistence) and impaired cathepsin maturation provides essential mechanistic confirmation. [3] For migration studies, appropriate controls should exclude effects due solely to reduced proliferation by demonstrating significantly greater inhibition of migration than would be expected from proliferation effects alone.
Successful in vitro results with PIKfyve inhibitors can be translated to preclinical models using several established approaches. For xenograft studies, human cancer cell lines are implanted immunocompromised mice, with treatment initiating once tumors reach 100-200 mm³. [3] Effective dosing regimens for apilimod and YM201636 in mouse models typically range from 2-10 mg/kg administered via oral gavage or intraperitoneal injection. [3] [5] For more physiologically relevant models, genetically engineered mouse models of cancer (such as KPC mice for pancreatic cancer) provide valuable platforms for assessing therapeutic efficacy and toxicity. [4] In these models, PIKfyve inhibition has demonstrated significant tumor growth delay as monotherapy and sustained regression when combined with KRAS-MAPK pathway inhibitors. [4]
The following diagram illustrates the central signaling pathway affected by PIKfyve inhibition and the rational combination strategy that has demonstrated synergy in preclinical cancer models:
Diagram 1: PIKfyve Signaling Pathway and Rational Combination Strategy. PIKfyve inhibition disrupts lysosomal function, activating a p38MAPK-mediated compensatory response. Combined inhibition of both pathways creates synergistic cancer cell death while sparing normal cells.
Critical considerations for in vivo translation include monitoring for potential toxicity, particularly given PIKfyve's essential role in normal cellular physiology. However, studies have demonstrated that normal tissues including pancreatic acinar cells remain functionally intact despite Pikfyve loss, suggesting a potential therapeutic window. [4] Additionally, the synergistic combinations with p38MAPK or KRAS-MAPK pathway inhibitors allow for lower dosing of each agent, potentially further reducing toxicity. [3] [4] Researchers should implement comprehensive toxicity assessments including monitoring of body weight, organ histology, and serum biomarkers of organ function when evaluating novel PIKfyve inhibitors in preclinical models.
PIKfyve inhibition represents a promising therapeutic strategy for targeting cancer cells dependent on autophagy and lysosomal processes for survival. The protocols outlined herein provide standardized methods for evaluating the efficacy of PIKfyve inhibitors in viability, proliferation, and migration assays, with emphasis on appropriate controls and validation techniques. The synergistic potential of combining PIKfyve inhibitors with complementary pathway inhibitors (particularly p38MAPK and KRAS-MAPK inhibitors) offers exciting opportunities for enhanced efficacy and reduced toxicity. As next-generation PIKfyve inhibitors with improved pharmacokinetic properties continue to be developed, these experimental approaches will remain essential for rigorous preclinical evaluation and clinical translation.
The lipid kinase PIKfyve is a promising host-targeted antiviral candidate because it regulates key cellular processes that viruses like SARS-CoV-2 hijack for entry, including endosomal trafficking and maturation [1] [2]. Inhibiting PIKfyve disrupts the production of the signaling lipids PI(3,5)P2 and PI(5)P, leading to a disruption in endomembrane homeostasis that is critical for the viral lifecycle [1].
Multiple studies have demonstrated that pharmacological inhibition of PIKfyve prevents the entry and cellular replication of SARS-CoV-2 and its variants, including Omicron [3]. The mechanism is two-pronged, as detailed in the diagram below:
The table below summarizes key PIKfyve inhibitors studied for their anti-SARS-CoV-2 activity. Note that "PIKfyve-IN-2" is not characterized in the available literature, so data for other prominent inhibitors is provided for reference.
| Inhibitor Name | Reported EC₅₀ (in vitro) | Key Mechanisms and Observations | Primary Assays/Models | Notable Findings/Limitations |
|---|
| XMU-MP-7 | 6.9 - 12.4 nM (against VOCs) [3] | • Induces cytoplasmic vacuolation • Blocks viral entry & post-entry stages • Impairs cathepsin B/L maturation [3] | Vero E6, A549-ACE2, pseudovirus neutralization, CPE assay [3] | High selectivity index (SI > 16,100); potent against Delta & Omicron [3] | | Apilimod | < 6.9 nM (against VOCs) [3] | • Blocks endosomal entry & release • Impairs cathepsin protease activity [3] [2] | Vero E6, A549-ACE2, HUVEC, time-of-addition assay [3] [2] | Worsened disease in murine COVID-19 model; efficacy in humans not established [2] | | UNI418 | Information not specified | Dual PIKfyve & PIP5K1C inhibitor • Inhibits cathepsin L-dependent spike cleavage • Prevents ACE2-mediated endocytosis [4] | Viral entry assay, cathepsin activity assay, endosomal pH test [4] | Novel dual-targeting mechanism; proposed to block both endocytosis & endosomal escape [4] | | RMC-113 | 0.13 - 1.45 µM (SARS-CoV-2) [5] | Dual PIP4K2C & PIKfyve inhibitor • Reverses virus-induced autophagic flux blockade [5] | Human lung organoids (ALOs), Calu-3, Vero E6, broad-spectrum antiviral screening [5] | High barrier to resistance; effective in human lung organoid model [5] |
Below are detailed methodologies for key experiments used to evaluate PIKfyve inhibitors in the cited studies.
This protocol is used to determine the compound's effectiveness in preventing initial viral infection.
This experiment pinpoints which stage of the viral lifecycle the inhibitor affects.
These assays visually confirm the mechanism of action.
Understanding the function of PIKfyve is key to designing relevant assays for any of its inhibitors, including PIKfyve-IN-2.
The following diagram illustrates the mechanism of PIKfyve and the downstream effects of its inhibition.
While a specific protocol for this compound is unavailable, you can adapt established methods used for other PIKfyve inhibitors (like apilimod). The table below summarizes the key assays for investigating lysosomal biogenesis and acidification.
| Assay Category | Key Readout | Common Experimental Tools | Typical Observations with PIKfyve Inhibition |
|---|---|---|---|
| Lysosomal Biogenesis & Mass | Transcription factor activation; Lysosome number and size | TFEB/TFE3 translocation imaging; Immunoblotting for LAMP1, LAMP2, CTSD; LysoTracker staining | Increased TFEB nuclear translocation; Elevated levels of lysosomal proteins; Altered LysoTracker signal [4] |
| Lysosomal Acidification | Luminal pH | LysoSensor probes; Ratiometric dextrans; Genetically encoded pH probes (e.g., pHluorin) | Increased lysosomal pH (alkalinization) [4] |
| Functional Readouts | Protease activity; Autophagic flux | Cathepsin activity assays; Immunoblotting for LC3-II and p62/SQSTM1 in presence/absence of lysosomal inhibitors | Decreased mature Cathepsin B/L levels; Accumulation of LC3-II and p62 [3] |
| Phenotypic & Lipid Analysis | Cellular morphology; Target engagement | Phase-contrast microscopy; Liquid Chromatography-Mass Spectrometry (LC-MS) for lipids | Appearance of cytoplasmic vacuoles; Decreased PI(3,5)P2 and PI(5)P levels [2] [3] |
Here is a generalized experimental workflow you can follow, integrating the assays mentioned above.
Experimental Notes and Considerations:
The following table details the treatment schedules and key findings for PIKfyve inhibitors that have been used in recent in vivo disease model studies.
| Inhibitor | Disease Model | Species/Sex | Dose & Route | Treatment Schedule | Key Findings | Source |
|---|---|---|---|---|---|---|
| SGC-PIKFYVE-1 | Neuropathic Pain | Mouse (Male & Female) | 30 mg/kg (Systemic) | Single systemic administration | Reversed mechanical & cold sensitivity; no motor impairment. [1] | |
| Compound 40 (Improved probe) | Not Specified (PK Study) | Mouse | Details not specified | Not Specified | Well-tolerated, systemic exposure, orally bioavailable, long half-life. [2] | |
| WX8 | COVID-19 | Mouse | 30 mg/kg | Prophylactic: single dose at max tolerable concentration. [3] | Worsened disease; increased weight loss, lung viral load. [3] | |
| NDF | COVID-19 | Mouse | 50 mg/kg | Prophylactic: single dose at max tolerable concentration. [3] | Worsened disease; increased weight loss, lung viral load. [3] | |
| Apilimod, WX8, NDF | COVID-19 | Mouse | Not Specified | Therapeutic: treatment began 1 day post-infection (dpi). [3] | Worsened disease in a more severe model. [3] |
The studies referenced above employed standard, rigorous methodologies for in vivo testing. The general workflow and key assessment metrics are summarized below.
The data highlights several critical points for developing a PIKfyve inhibitor treatment protocol:
Since a direct protocol for "this compound" was not available, here are suggested steps to find this specific information:
The table below summarizes documented off-target interactions for some PIKfyve inhibitors, which are crucial for designing your counter-screening panels.
| Inhibitor Name | Primary Target | Documented Off-Target Effects | Supporting Evidence |
|---|---|---|---|
| SB203580 & SB202190 | p38 MAPKs | Direct inhibition of PIKfyve [1] | In vitro kinase assays showed direct inhibition of recombinant PIKfyve, reducing cellular PI(3,5)P2 levels [1]. |
| UNI418 | PIKfyve | Dual inhibition of PIP5K1C [2] | Characterization identified it as a dual PIKfyve and PIP5K1C inhibitor [2]. |
| Apilimod | PIKfyve | Initially identified as an IL-12/IL-23 inhibitor; high selectivity often cited, but comprehensive public kinome-wide data is limited [3]. | Described as a potent and specific PIKfyve inhibitor in multiple studies [4] [5]. |
To systematically identify off-target effects, you should employ the following experimental strategies.
Strategy 1: In Vitro Kinase Profiling The most direct method is to test PIKfyve-IN-2 against a broad panel of purified kinases. A counter-screen should at minimum include the off-targets identified for other inhibitors, such as p38 MAPKs and PIP5K1C [1] [2].
Strategy 2: Assess Downstream Lipid Signaling Measure the levels of the PIKfyve product, PI(3,5)P₂, and its precursor, PI(3)P, in cells. A true PIKfyve inhibitor will cause a decrease in PI(3,5)P₂ and may lead to a buildup of PI(3)P [6] [1]. Techniques like HPLC-based lipid analysis or immunofluorescence with specific probes can be used.
Strategy 3: Phenotypic and Cytotoxicity Profiling
Strategy 4: Utilize Negative Control Compounds Include a negative control degrader in your experiments. For example, in PROTAC-based degraders like PIK5-12d, an inactive isomer control (PIK5-12dN) was used to confirm that observed effects were due to on-target degradation [7].
The diagram below outlines a logical workflow for characterizing this compound.
A key finding from recent medicinal chemistry efforts is that certain chemical structures in PIKfyve inhibitors are linked to cellular toxicity. Addressing this often involves specific structural modifications.
The table below summarizes a critical finding from research on a related inhibitor, which you can use as a guide for troubleshooting PIKfyve-IN-2.
| Observation | Implicated Chemical Group | Proposed Solution / Less-Toxic Alternative |
|---|---|---|
| Consistent cellular toxicity at 1 μM [1] | Propargylic alcohol groups at the alkyne terminus [1] | Elaboration (chemical modification) at the 2-position of the indole core [1] |
| Toxicity was mitigated while maintaining potency by modifying the 2-position of the core structure [1]. | A 2-position carbon/nitrogen on the indole/indazole core [1] | Using an amide substituent at the 2-position (e.g., in compound 13) [1] |
To systematically evaluate this compound in your own experiments, you can adopt the following established methodologies.
Cellular Viability Assay
Functional Assessment of PIKfyve Inhibition
The relationship between PIKfyve inhibition, its functional consequences, and the experimental readouts can be visualized as follows:
Based on the gathered information, here are actionable steps for your work with this compound:
Prolonged inhibition of PIKfyve disrupts the delicate balance of phosphoinositides on endolysosomal membranes. The table below summarizes the key molecular events that lead to vacuolation.
| Key Event | Molecular/Cellular Effect | Final Phenotype |
|---|---|---|
| Loss of PI(3,5)P₂ | PIKfyve is the primary kinase that produces PI(3,5)P₂. Its inhibition causes a rapid drop in this lipid [1] [2] [3]. | Disrupted endolysosomal fission and swelling [3]. |
| Lysosomal Swelling | Reduced PI(3,5)P₂ levels impair the function of lysosomal ion channels (e.g., TRPML1), leading to osmotic imbalance and vacuole formation [1] [3]. | Large, phase-bright cytoplasmic vacuoles [3] [4]. |
| Accumulation of Rab7 | The maturation of late endosomes is disrupted, characterized by the persistent presence of the small GTPase Rab7 on the swollen organelles [3]. | Vacuoles are positive for LAMP1/2, markers for late endosomes and lysosomes [5] [3]. |
This relationship between PIKfyve inhibition and vacuolation is summarized in the following pathway:
If you are observing vacuolation, the following workflow can help you confirm it is a result of PIKfyve inhibition and rule out alternative causes.
| Assay Type | Methodology Summary | Key Readout / Purpose |
|---|---|---|
| Lipid Level Confirmation [2] | Measure cellular PI(3,5)P₂ levels after inhibitor treatment using ELISA or mass spectrometry-based methods. | Direct confirmation of PIKfyve target engagement. |
| Vacuolation Quantification [3] | Use high-content imaging systems or simple phase-contrast microscopy to track vacuole formation and dissolution over time. | Quantify phenotypic severity and reversibility. |
| Functional Autophagy Assay [8] | Use the mCherry-GFP-LC3 tandem reporter. The GFP signal is quenched in acidic lysosomes, while mCherry is stable. | Determine autophagy flux status (blocked vs. active). |
| Endosomal pH Test [8] | Stain cells with acridine orange or LysoTracker. PIKfyve inhibition can alter endolysosomal acidity. | Assess functional impact on endolysosomal pH. |
| Property | Specification / Value |
|---|---|
| Molecular Weight | 414.46 g/mol [1] |
| Recommended Solvent | DMSO [1] |
| Typical Stock Concentration | 1.67 mg/mL (4.03 mM) [1] |
| Solubility in DMSO | 1.67 mg/mL (requires ultrasonic and warming to 60°C) [1] |
| Storage Condition | Estimated Stability |
|---|---|
| Powder (at -20°C) | 3 years [1] |
| Powder (at 4°C) | 2 years [1] |
| Stock Solution (at -80°C) | 6 months [1] |
| Stock Solution (at -20°C) | 1 month [1] |
Q1: What is the best solvent for preparing a this compound stock solution? DMSO is the recommended and typically the only suitable solvent for preparing concentrated stock solutions of this compound. The compound has low solubility in aqueous buffers, and a specific protocol is needed for DMSO: you must use newly opened, anhydrous DMSO and employ ultrasonication while warming the solution to 60°C to achieve complete dissolution at 1.67 mg/mL [1]. Hygroscopic DMSO that has absorbed water from the air can significantly reduce the compound's solubility.
Q2: How should I store my this compound stock solutions, and how long are they stable? For long-term stability, aliquot your stock solution and store it at -80°C, where it is stable for approximately 6 months [1]. For short-term, frequent use, storage at -20°C is acceptable, but the solution should be used within 1 month [1]. Always avoid repeated freeze-thaw cycles, as this can lead to compound degradation and a loss of potency.
Q3: Why is my this compound precipitating out of solution when I add it to my cellular assay? Precipitation is a common issue when adding a concentrated DMSO stock to an aqueous cellular medium. This is likely due to the "spring and parachute" effect [2]. The compound rapidly dissolves (the "spring") creating a supersaturated solution, but then precipitates (the "parachute" fails) back to its stable, low-solubility crystalline form. To mitigate this, you can ensure your stock solution is fully dissolved before use and consider using the lowest possible final DMSO concentration (e.g., 0.1% v/v) in your assays.
Q4: Are there any general strategies to improve the solubility of challenging compounds like this compound in biological assays? While specific formulations for this compound are not documented, general approaches for poorly soluble drugs include:
| Problem | Possible Cause | Suggested Solution |
|---|---|---|
| Incomplete Dissolution | Solvent is not pure, anhydrous DMSO; insufficient energy for dissolution. | Use a newly opened bottle of DMSO. Ensure sonication with warming to 60°C is performed [1]. |
| Loss of Activity | Stock solution is outdated or has undergone multiple freeze-thaw cycles. | Prepare fresh stock solutions. Store in small, single-use aliquots at -80°C to minimize freeze-thaw cycles [1]. |
| Precipitation in Assay | Compound is crashing out upon dilution into aqueous buffer. | Dilute the stock solution in a step-wise manner. Ensure the final DMSO concentration is kept low (e.g., ≤0.5%). |
| High Background/Cell Death | Final DMSO concentration in cell culture is too high. | Confirm that the final DMSO concentration is not cytotoxic (typically ≤0.5%). Include a vehicle control (DMSO-only) in your experiments. |
The following diagram outlines the key steps for preparing a stable this compound stock solution.
Research points to several key factors that can cause PIKfyve inhibitor efficacy to vary. Understanding these can help you diagnose your experimental results.
| Factor | Mechanism & Impact | Supporting Evidence |
|---|---|---|
| PIP5K1C Protein Levels | Cells with low PIP5K1C (an enzyme for PIP2 synthesis) are sensitive; high levels confer resistance by maintaining an alternative pathway for PIP2 production [1]. | Correlation between low PIP5K1C protein and WX8 sensitivity in melanoma, colorectal carcinoma, and osteosarcoma cell lines [1]. |
| p38MAPK Pathway Activity | p38MAPK activation compensates for lysosome dysfunction caused by PIKfyve inhibition. Higher basal/induced p38MAPK activity protects cells, reducing inhibitor efficacy [2]. | Resistant cells had higher p38MAPK protein/phosphorylation; combined PIKfyve + p38MAPK inhibition synergistically killed cancer cells [2]. |
| Cell Type & Context | Sensitivity is linked to "autophagy dependence." Inhibitors selectively kill autophagy-dependent cancer cells while sparing non-malignant ones [1]. Effects can differ between cell lines (e.g., VeroE6 vs. A549/hACE2) and primary cells (e.g., dendritic cells) [3] [4]. | Significant fractions of melanoma, B-cell lymphoma, and multiple myeloma cell lines are highly sensitive, while others are as resistant as normal cells [1]. |
| Oncogenic Drivers (e.g., KRAS) | Oncogenic KRAS drives dependency on autophagy and lysosomal processes. PIKfyve inhibition is synthetic lethal with KRAS-MAPK pathway inhibition in PDAC [5] [6]. | Genetic knockout or pharmacological inhibition of PIKfyve reduced PDAC tumor development; combination with KRAS-MAPK inhibitors led to tumor regression [5] [6]. |
Here are practical steps you can take to investigate and overcome variable efficacy in your experiments.
Before testing inhibitors, profile your cell lines for the key factors mentioned above.
If your cell lines show resistance to PIKfyve-IN-2 alone, consider rational combinations based on compensatory pathways.
Technical details can significantly impact the observed outcome.
The following chart outlines a logical workflow for troubleshooting variable efficacy, from initial characterization to strategic solutions.
The table below summarizes experimental data from recent studies for various cellular phenotypes.
| Cellular Phenotype / Assay | PIKfyve Inhibitor Used | Reported Treatment Duration | Key Findings / Phenotype Observed |
|---|---|---|---|
| Tumor immunity & T-cell activation [1] | Apilimod | In vivo: 2-3 weeks (daily treatment of tumor-bearing mice) [1] | Enhanced dendritic cell function, boosted T-cell immunity, and restrained tumor growth. [1] |
| Pancreatic cancer growth suppression [2] | Apilimod | In vitro: 1-5 days (treatment of PDAC cell lines) [2] | Caused lysosomal dysfunction, reduced autophagic flux, and induced apoptosis, particularly with RAS-MAPK pathway inhibition. [2] |
| SARS-CoV-2 viral entry inhibition [3] | UNI418 (dual PIKfyve/PIP5K1C inhibitor) | In vitro: 1 hour (pre-treatment of cells before viral exposure) [3] | Inhibited cathepsin L proteolytic activity and ACE2-mediated endocytosis, preventing viral entry. [3] |
| Neuropathic pain reversal [4] | SGC-PIKFYVE-1 | In vivo: Single systemic administration (30 mg/kg in mice) [4] | Alleviated mechanical and cold sensitivity in a neuropathic pain model within a short time frame. [4] |
| Cell migration (wound healing assay) [5] | Apilimod, YM201636 | In vitro: ~16 hours (duration of wound healing assay) [5] | Delayed wound closure by 21-45%, indicating a role for PIKfyve in cell migration. [5] |
| Sodium current inhibition in sensory neurons [4] | SGC-PIKFYVE-1 | In vitro: Acute treatment (effects measured minutes after application in patch-clamp) [4] | Inhibited voltage-gated sodium currents (Nav1.7, Nav1.8) in sensory neurons. [4] |
Since a direct protocol for PIKfyve-IN-2 is unavailable, the following guidance and workflow can help you determine the optimal treatment duration for your specific research goals.
Phenotype Kinetics: The appropriate duration depends heavily on the kinetics of the phenotype you are studying.
Confirming Target Engagement: Always include assays to confirm that PIKfyve is effectively inhibited in your system at the chosen time points. Common methods include:
Q: The desired cellular phenotype is not observed after treatment. What should I check?
Q: How can I differentiate between primary and secondary effects of PIKfyve inhibition?
Here are answers to common questions and troubleshooting guides based on general principles of quality control for small molecule inhibitors.
Q1: What is the primary source of batch-to-batch variability in small molecule inhibitors?
Q2: How should PIKfyve inhibitors be stored and reconstituted to maintain stability?
Q3: What should I do if I observe a loss of potency in my cellular assay with a new batch of inhibitor?
Q4: My negative controls are showing unexpected effects. What could be wrong?
For any batch of PIKfyve-IN-2 you acquire, you should expect a Certificate of Analysis (CoA). The table below outlines the typical QC tests and their importance.
| QC Parameter | Description & Method | Acceptance Criteria | Impact on Research |
|---|---|---|---|
| Purity | Percentage of active compound. Typically measured by HPLC-UV. | >95% (Often >98% for quality suppliers) | Ensures observed biological effects are due to the intended compound and not impurities. |
| Chemical Structure Confirmation | Verification of molecular structure. Confirmed by NMR and/or HRMS. | Must match the declared structure of this compound. | Confirms the identity of the material being used. |
| Water Content | Amount of residual water. Measured by Karl Fischer titration. | <1-2% (for stable storage) | High water content can promote compound degradation. |
| Residual Solvents | Amount of solvents from manufacturing. Measured by GC-MS. | Must meet ICH guidelines. | Some solvents are toxic and can interfere with biological assays. |
| Biological Activity (Potency) | In vitro activity against the PIKfyve target. Measured by an enzyme inhibition assay (e.g., IC50). | IC50 should be within an expected range (e.g., low nM). | The most critical functional measure of batch quality and consistency. |
Based on the literature, here are detailed protocols for common experiments involving PIKfyve inhibitors.
This protocol is adapted from methods used to validate PIKfyve inhibitors like apilimod and ESK981 [1].
This assay leverages the known role of PIKfyve in autophagic flux and endolysosomal trafficking [1] [3].
Given the lack of specific public data on this compound, here are actionable steps to obtain the necessary information:
To effectively troubleshoot your experiments, it's crucial to understand what you are measuring and how the drug is expected to affect the system.
The diagram below illustrates how PIKfyve inhibition disrupts the autophagy pathway.
Here are two standard methods for monitoring autophagic flux. Using these in combination will provide the most robust validation of your this compound treatment effects.
This method uses lysosomal inhibitors to measure the rate of LC3-II degradation [1] [2].
This live-cell imaging assay distinguishes between neutral autophagosomes and acidic autolysosomes [1].
This table addresses common problems encountered when measuring flux in PIKfyve-inhibited cells.
| Problem & Phenomenon | Possible Causes | Proposed Solutions & Interpretations |
|---|
| 1. No LC3-II Accumulation with Inhibitor Lysosomal inhibitor alone does not increase LC3-II. | • Low Basal Autophagy: Cells have minimal autophagy activity under experimental conditions. • Ineffective Inhibitor: Bafilomycin A1/Leupeptin is degraded or inactive. • Saturation: LC3-II levels are already maximal. | • Induce Autophagy: Starve cells (e.g., EBSS medium) for 2-4 hours to activate autophagy [2]. • Check Inhibitor: Use fresh aliquot; confirm activity in a positive control cell line. • Shorten Treatment: Reduce drug exposure time. | | 2. High LC3-II & p62 in Control High levels before treatment. | • Constitutive Autophagy: Cell type has high basal flux. • Steady-State Accumulation: This is the baseline; the key is the change upon inhibitor addition. | • Proceed with Assay: This does not invalidate the experiment. Compare the fold-increase of LC3-II in inhibitor-treated vs. untreated cells to calculate flux [1]. | | 3. This compound mimics Inhibitor Drug alone increases LC3-II & p62 similar to BafA1. | • Expected Result: PIKfyve inhibition blocks lysosomal degradation, similar to Bafilomycin A1 [3] [4]. | • Confirm Mechanism: This is consistent with impaired autophagic flux. The LC3-II turnover assay may not show further accumulation with BafA1+PINK, confirming a shared mechanism of action. Use the GFP-RFP-LC3 assay for orthogonal confirmation. | | 4. Variable p62 Response p62 levels do not correlate with LC3-II. | • Transcription/Translation: Drug treatment alters p62 expression. • Off-target Effects: p62 is degraded by other pathways. | • Time Course: Perform a time-course experiment to find the optimal time point. • mRNA Analysis: Check SQSTM1 mRNA levels by RT-qPCR to rule out transcriptional effects. • Use Multiple Assays: Rely on the LC3-II turnover and GFP-RFP-LC3 assays as primary evidence. |
When PIKfyve is inhibited, cancer cells do not simply die; they activate a survival program by switching their metabolic strategy. The primary compensatory pathway identified is the upregulation of de novo lipid synthesis [1] [2].
The diagram below illustrates this core compensatory mechanism and the proposed strategy to overcome it.
This adaptive response creates new vulnerabilities. Researchers have successfully overcome this resistance by simultaneously targeting PIKfyve and the KRAS-MAPK pathway, which is a key driver of lipid synthesis in some cancers. This dual approach has shown robust growth suppression and even tumour elimination in preclinical models [3] [2].
The table below summarizes the critical genes and pathways involved in this resistance mechanism, which can be investigated when troubleshooting experimental outcomes.
| Pathway / Cellular Process | Key Genes / Proteins Involved | Experimental Evidence & Impact |
|---|---|---|
| Fatty Acid Synthesis & Elongation | FASN, ACACA, ELOVL1, HSD17B12, TECR | CRISPR screening identified these as critical for fitness under PIKfyve inhibition. Knocking down FASN or inhibiting ACC1 (from ACACA) sensitized cells to PIKfyve inhibitors [1]. |
| Cholesterol Biosynthesis | SLC25A1, FDFT1, SQLE, FDPS, LSS | sgRNAs targeting these genes were enriched in CRISPR screens. Pharmacological inhibition of FDFT1 or SQLE increased cell death when combined with PIKfyve blockade [1]. |
| Sphingolipid Biosynthesis | SPTLC1, SPTLC2, KDSR | Knockdown of SPTLC1/SPTLC2 was non-lethal alone but significantly reduced viability when combined with apilimod, showing a synthetic lethal interaction [1]. |
| Lipid Catabolism | ACOX1 | Enrichment of sgRNAs targeting ACOX1 suggests cells may shift towards lipid breakdown as a compensatory mechanism when PIKfyve is inhibited [1]. |
| Lysosomal Function & Autophagy | TFEB, LC3, p62/SQSTM1 | PIKfyve inhibition causes lysosomal dysfunction, blocks autophagic flux, and activates TFEB, leading to vacuolation and cell death. This mechanism is noted in pancreatic cancer, myeloma, and neuronal cells [3] [4] [5]. |
Here are detailed methodologies you can include in your guides for researchers to validate and explore these mechanisms in their own models.
This protocol is adapted from research that uncovered lipid synthesis pathways as critical vulnerabilities [1].
This protocol is based on studies demonstrating that concurrent inhibition is a powerful strategy to overcome resistance [3] [2].
The table below consolidates the key quantitative data available for Apilimod from the search results.
| Assay Type | Reported Potency (IC₅₀/EC₅₀) | Experimental Context | Source |
|---|---|---|---|
| In vitro enzyme assay | IC₅₀ = 14 nM | Inhibition of PtdIns(3,5)P₂ synthesis | [1] |
| Cellular anti-proliferative | IC₅₀ ~ 20-200 nM | Range across sensitive B-cell non-Hodgkin lymphoma (B-NHL) cell lines | [2] |
| Antiviral (SARS-CoV-2) | EC₅₀ < 6.9 nM | Inhibition of various SARS-CoV-2 variants in Vero E6 cells | [3] |
| Cellular functional assay | IC₅₀ = 16 nM | Inhibition of IL-12p70 production in human PBMCs | [4] |
The data in the table above comes from several key studies that also provide important methodological details.
Although direct data for PIKfyve-IN-2 is unavailable, the literature describes established orthogonal assay systems used to qualify PIKfyve inhibitors. These methods are crucial for assessing both potency and specificity [4]. The general workflow and key cellular consequences of PIKfyve inhibition can be summarized as follows, which may serve as a reference for your own experimental comparisons:
To complete your comparison guide for this compound, I suggest you:
The table below summarizes the key experimental findings and methodologies for YM201636 from the search results.
| Experimental Aspect | Reported Data for YM201636 |
|---|---|
| Primary Known Target | PIKfyve kinase (Inhibitor) [1] [2] |
| Off-Target Activity | Potent inhibitor of human TPC2 (Two-Pore Channel 2) cation channels [3] |
| Reported IC₅₀ for PIKfyve | ~30 nM [3] |
| Reported IC₅₀ for TPC2 | 0.16 μM [3] |
| Common Working Concentrations | • In vitro cell studies: 0.1 - 5 μM [1] • In vivo animal studies: 2 mg/kg (mouse liver cancer allograft model) [1] | | Key Experimental Readouts | • Cellular Vacuolation: Visual marker of PIKfyve inhibition [4] [2] • Reduced PI(3,5)P₂ levels: Measured via mass spectrometry or immunoassays [4] • LC3-II Accumulation: Western blot marker for dysregulated autophagy [1] [2] • Cell Viability Reduction: MTT assay [1] | | Detailed Protocol (MTT Assay) | 1. Cell Seeding: Plate cells (e.g., HepG2, Huh-7) in 96-well plates (4x10³ cells/well). 2. Treatment: Add YM201636 (e.g., 0.1-5 μM) for 24 hours. 3. Incubation: Add MTT reagent (1 mg/mL) for 4 hours. 4. Solubilization: Replace medium with DMSO to dissolve formazan crystals. 5. Measurement: Read absorbance at 490 nm. Growth inhibition ratio = (OD_control - OD_drug) / OD_control × 100% [1]. | | Detailed Protocol (Western Blot for LC3) | 1. Cell Treatment: Treat cells (e.g., primary hippocampal neurons) with YM201636. 2. Lysis: Solubilize cells in SDS-PAGE sample buffer or Triton X-100-containing buffer. 3. Protein Quantification: Use Bradford assay. 4. Gel Electrophoresis: Load 50 µg protein for SDS-PAGE. 5. Transfer & Blocking: Transfer to membrane and block. 6. Antibody Incubation: Incubate with primary anti-LC3 antibody, then HRP-conjugated secondary antibody. 7. Detection: Visualize and quantify bands using a system like Odyssey (Licor) [2]. |
The following diagram illustrates the cellular function of PIKfyve and the reported effects of its inhibition by YM201636, based on the analyzed studies.
| Inhibitor Name | Core Chemotype | Key Selectivity Findings | Selectivity Screening Method | Primary Reference |
|---|---|---|---|---|
| SGC-PIKFYVE-1 / Compound 17 | Indolyl pyrimidinamine (no morpholine) | Excellent kinome-wide selectivity; non-overlapping off-target profile vs. morpholine-containing inhibitors [1]. | DiscoverX scanMAX (403 WT human kinases) [1]. | [1] |
| Apilimod | Morpholine-containing | Exquisitely selective at 1 µM; some off-target activity on GPCRs noted [1]. | DiscoverX KinomeScan [1]. | [1] |
| YM201636 | Morpholine-containing | Potent and very selective for PIKfyve; off-targets include PI3K family kinases [1]. | Kinome-wide profiling [1]. | [1] |
| APY0201 | Morpholine-containing | Selective over a panel of lipid/protein kinases; negligible activity on GPCRs, ion channels, transporters [1]. | KiNativ profiling & broad panel screening [1]. | [1] |
| Compound 40 | Optimized indolyl pyrimidinamine | Excellent in-cell kinome-wide selectivity; improved over SGC-PIKFYVE-1 [2]. | NanoBRET cellular target engagement panel (240 assays) [2]. | [2] |
The credibility of the data in the table above relies on robust experimental methodologies. Here are details of the key protocols cited:
The following diagram illustrates the logical workflow for establishing a kinase inhibitor's selectivity profile, incorporating these key methods:
Since the data for this compound is not publicly available, here are actionable steps you can take:
The table below summarizes the efficacy of PIKfyve inhibition (mainly via Apilimod) in various cancer models, highlighting key synergistic combinations and mechanisms.
| Cancer Type | Model System | Intervention | Key Efficacy Findings | Proposed Mechanism | Citation |
|---|---|---|---|---|---|
| Pancreatic Ductal Adenocarcinoma (PDAC) | In vitro (KRAS-mutant PDAC lines), in vivo (mouse orthotopic, KPC) | Apilimod + RAS-MAPK inhibitors (e.g., Mirdametinib) | Robust growth suppression; sustained tumor regression; synthetic lethality. | Blocks compensatory autophagy; induces lysosomal dysfunction & apoptosis; disrupts lipid metabolism. | [1] [2] [3] |
| Colorectal Cancer | In vitro (HCT116, SW480 lines), in vivo (mouse xenograft) | Apilimod + p38MAPK inhibitor (e.g., SB202190) | Synergistic reduction in cancer cell viability & tumor growth. | Disrupts lysosome homeostasis & autophagy; blocks p38MAPK compensatory pathway. | [4] |
| B-cell Lymphoma | In vitro (Raji, Ramos lines) | Apilimod + anti-CD20 mAb (Obinutuzumab) | Enhanced Lysosomal Membrane Permeabilization (LMP) & Direct Cell Death (DCD). | Disrupts lysosomal integrity; inhibits lysosome fission & fusion. | [5] |
| Immunotherapy-Potentiating | In vivo (mouse tumor models) | Apilimod alone or + Immune Checkpoint Blockade (ICB) | Restrained tumor growth; enhanced DC-dependent T-cell immunity; potentiated ICB efficacy. | Ablates PIKfyve in CD11c+ DCs; enhances DC function via non-canonical NF-κB pathway. | [6] |
To help you evaluate and potentially replicate these findings, here are the methodologies from the key studies.
For PDAC Studies (Synergy with RAS-MAPK pathway inhibition) [1] [2] [3]:
For Colorectal Cancer Studies (Synergy with p38MAPK inhibition) [4]:
For B-cell Lymphoma Studies (Synergy with anti-CD20 antibody) [5]:
The following diagrams illustrate the core mechanisms by which PIKfyve inhibition exerts its effects, both as a single agent and in combination therapies.
Diagram 1: Core Mechanism of PIKfyve Inhibition
Diagram 2: Therapeutic Contexts of PIKfyve Inhibition
The compiled data strongly validates PIKfyve as a promising therapeutic target across multiple cancers, with efficacy mechanisms highly dependent on cellular context. The most robust data exists for pancreatic cancer, where combination with RAS-MAPK inhibitors shows profound synergy.
| Aspect | Pharmacological Inhibition (via Apilimod) | Genetic Knockdown/Knockout |
|---|---|---|
| Lysosomal Morphology & Function | Induces lysosomal swelling and hypertrophy, disrupts membrane integrity, and inhibits fission [1] [2]. | Associated with enlarged vacuoles in yeast and mouse models; disrupts endolysosomal homeostasis [3]. |
| Key Signaling Lipids | Decreases cellular levels of PI(3,5)P2 and PI(5)P [3] [4]. | Decreases cellular levels of PI(3,5)P2 and PI(5)P [3]. |
| Cell Death Phenotypes | Potentiates Lysosomal Membrane Permeabilization (LMP) and direct cell death in B-cell lymphoma models [1]. | Essential for survival in yeast; knockout in mouse models suppresses pancreatic cancer development [3] [4]. |
| Therapeutic & Disease Models | Shows efficacy in models of B-cell lymphoma (combined with anti-CD20 therapy), SARS-CoV-2 infection, and pancreatic cancer [1] [5] [4]. | Genetic knockout in KPC mouse model of pancreatic cancer suppresses tumor initiation and progression [4]. |
| Key Advantages | Rapid, reversible, and titratable. Allows for acute functional studies and has direct therapeutic application. | Conclusive establishment of gene function. Provides a permanent and complete loss-of-function model. |
| Key Limitations | Potential for off-target effects at higher concentrations. Effects are transient and dependent on continuous presence. | Effects are developmental and chronic, which can lead to compensatory adaptations and complicate the interpretation of acute roles. |
The findings in the table above are supported by several key experimental approaches that you can adapt for your own comparisons:
For a systematic investigation of PIKfyve, the following workflow integrating both genetic and pharmacological tools is considered a best practice:
The table below summarizes key next-generation PIKfyve inhibitors identified in recent studies, highlighting their design goals and reported performance.
| Compound Name | Key Design Features & Improvements | Reported Potency (Cellular) | Key Advantages & Experimental Evidence |
|---|
| XMU-MP-7 | 2,4-disubstituted-5H-pyrrolo[3,2-d]pyrimidine scaffold (structurally distinct from Apilimod) [1] | Kd = 6.4 nM; EC~50~ against SARS-CoV-2: 9.3 nM (wild-type) [1] | • Potent antiviral activity against SARS-CoV-2 variants (Alpha, Beta, Delta, Omicron) [1] • Effective at both viral entry and post-entry stages of infection [1] | | RMC-113 | Dual inhibitor of PIKfyve and PIP4K2C [2] | Potently suppresses SARS-CoV-2 replication in human lung organoids [2] | • Dual targeting provides a higher barrier to viral resistance [2] • Reverses SARS-CoV-2-induced impairment of autophagic flux [2] | | Compound 40 | Optimized from SGC-PIKFYVE-1; improved metabolic stability and in-cell selectivity [3] | Subnanomolar PIKfyve engagement [3] | • Excellent oral bioavailability and in vivo stability [3] • Well-tolerated in systemic evaluation [3] | | WX8 | One of the most potent in its family; discovered in a high-throughput screen [4] | ~100x more lethal to autophagy-dependent melanoma cells than Chloroquine [4] | • Highly effective against "autophagy-addicted" cancer cells [4] • Disrupts lysosome fission, trafficking, and autolysosome formation [4] |
To help you assess the quality of the data, here are the key experimental methodologies used in the studies cited above.
The following diagram illustrates the central role of PIKfyve in cellular pathways and the points of inhibition for the compounds discussed.
Since a direct comparison for PIKfyve-IN-2 is not available in the published literature, I suggest the following steps:
Recent studies have established PIKfyve inhibition as a promising strategy, particularly for treating KRAS-mutant pancreatic ductal adenocarcinoma (PDAC). The efficacy of this approach has been robustly demonstrated across both human and mouse models.
The table below summarizes key findings from recent preclinical studies on PIKfyve inhibition:
| Inhibitor / Intervention | Model Type (Species) | Key Experimental Findings | Citation |
|---|---|---|---|
| Apilimod (Pharmacological) | Human PDAC cell lines; Mouse PDAC models | Achieved durable growth suppression; Synergized with KRAS-MAPK pathway inhibitors; Induced cell-cycle arrest and apoptosis. [1] | |
| ESK981 (Pharmacological) | Human PDAC cell lines; Mouse PDAC models (KPC) | Bound mouse PIKfyve protein (CETSA); Reduced PtdIns(3,5)P2/PtdIns5P levels within 30 min; Caused sustained tumour regression/elimination with KRAS-MAPK inhibition. [2] | |
| Genetic Knockout (Pikfyvef/f) | Genetically Engineered Mouse Model (KPC) | Suppressed pancreatic cancer onset and progression; Significantly extended survival; Did not affect normal pancreatic tissue development or function. [2] |
PIKfyve is a lipid kinase crucial for cellular homeostasis. It is the primary source of the signaling lipids Phosphatidylinositol 3,5-bisphosphate (PtdIns(3,5)P2) and Phosphatidylinositol 5-phosphate (PtdIns5P), which are vital for lysosomal functioning and autophagy [3] [2] [4]. In cancers like PDAC, which are highly dependent on autophagy for survival, inhibiting PIKfyve disrupts these critical metabolic processes.
The following diagram illustrates the core signaling pathway involved and the therapeutic strategy of combined inhibition.
The synergy arises because MAPK pathway inhibition increases the cancer cell's reliance on autophagy, while PIKfyve inhibition simultaneously blocks that very survival pathway, creating a "synthetic lethality" effect [1] [2].
The compelling cross-species data is generated through a combination of rigorous methodologies. Key experiments and their protocols are outlined below:
Genetic Knockout in Mouse Models
Ptf1a-Cre; LSL-KrasG12D/+; LSL-Trp53R172H/+ (KPC) mice with Pikfyve floxed (Pikfyvef/f) mice. This generates KPC mice with pancreatic deletion of Pikfyve.Pikfyve+/+ and KPC Pikfyvef/f cohorts. Pancreatic function in non-cancerous Ptf1a-Cre;Pikfyvef/f mice is also assessed [2].Pharmacological Inhibition In Vivo
Cellular Thermal Shift Assay (CETSA)
Lipidomics Analysis
For your research and development context, it is useful to note that several PIKfyve inhibitors have already progressed to human trials, establishing the tractability of this target, though your compound of interest, PIKfyve-IN-2, was not specifically covered.